molecular formula C20H16BrFN2O2 B2754864 N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-33-3

N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2754864
CAS RN: 1005300-33-3
M. Wt: 415.262
InChI Key: RFDOYMZXOFHQEN-UHFFFAOYSA-N
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Description

“N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The compound also contains bromine, fluorine, and amide functional groups, which can significantly affect its chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the bromine and fluorine atoms, and the formation of the amide group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine ring, the bromine and fluorine atoms, and the amide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the bromine and fluorine atoms might be involved in electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point, while the amide group could enhance its solubility in water .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Potential

  • Analgesic Properties Enhancement : Research on structurally related compounds, such as pyrido[1,2-a]pyrimidine derivatives, demonstrates attempts to enhance analgesic properties through chemical modifications. Such studies suggest that modifications to the pyridine moiety can significantly affect biological activity, indicating potential for the compound to serve as a basis for new analgesic drugs (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

  • Antitumor Activity : The synthesis and structural analysis of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have shown inhibition of cancer cell proliferation. This suggests a framework for developing antitumor agents utilizing the core structure of the compound (Hao et al., 2017).

  • Antimicrobial Activity : Studies on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives highlight the potential for creating compounds with significant antibacterial and antifungal activities. This indicates the possibility of using the core structure of the discussed compound for antimicrobial purposes (Ahsan et al., 2016).

Materials Science and Chemical Synthesis

  • Synthetic Methodologies : The research on aminocarbonylation of para-substituted iodobenzenes including similar structural motifs underscores the importance of substituent effects on reactivity. This knowledge can be applied in the synthesis of complex molecules, indicating the compound's relevance in synthetic chemistry and materials science (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).

  • Polymer Science : Investigations into polyamides containing pyridine and methylene spacer groups highlight the thermal stability and solubility of such materials. This suggests potential applications of the compound in the development of new polymeric materials with desirable physical properties (Ghodke et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential uses .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O2/c1-13-11-16(8-9-18(13)21)23-19(25)17-3-2-10-24(20(17)26)12-14-4-6-15(22)7-5-14/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDOYMZXOFHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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